
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as KN3014, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tetrahydroquinoline moiety linked to a piperidine and an o-tolyloxy acetamide group. Its molecular formula is C26H35N3O2, with a molecular weight of approximately 421.59 g/mol.
The biological activity of KN3014 is primarily attributed to its ability to modulate inflammatory pathways. It has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory responses. The compound inhibits the interaction between pyrin domains (PYDs) of NLRP3 and ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), thereby reducing IL-1β production and subsequent inflammatory signaling .
In Vitro Studies
In vitro evaluations have demonstrated that KN3014 exhibits significant anti-inflammatory effects. The compound was tested on various cell lines, including macrophages, where it effectively reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation. The IC50 values for these effects were found to be in the low micromolar range, indicating potent activity .
In Vivo Studies
Animal models have further confirmed the anti-inflammatory properties of KN3014. In a murine model of acute inflammation induced by LPS, administration of KN3014 resulted in decreased levels of serum IL-1β and reduced histological signs of inflammation in tissues . Additionally, chronic models of inflammation demonstrated that KN3014 could mitigate symptoms associated with diseases such as rheumatoid arthritis and colitis .
Structure-Activity Relationship (SAR)
The efficacy of KN3014 can be attributed to its unique structural features. A structure-activity relationship study highlighted the importance of the tetrahydroquinoline core and the piperidine ring for maintaining biological activity. Variations in these moieties affected binding affinity and selectivity towards NLRP3 compared to other inflammasome components .
Compound | Structure | Activity | IC50 (µM) |
---|---|---|---|
KN3014 | KN3014 | NLRP3 Inhibitor | 0.5 |
Compound A | Compound A | Weak NLRP3 Inhibitor | 5.0 |
Compound B | Compound B | Non-inhibitor | >10 |
Clinical Implications
Given its mechanism of action and demonstrated efficacy in preclinical studies, KN3014 holds promise as a therapeutic agent for treating various inflammatory diseases. Ongoing research aims to explore its potential applications in chronic inflammatory conditions and autoimmune disorders.
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-20-9-4-5-11-25(20)31-19-26(30)27-18-24(29-15-6-3-7-16-29)22-12-13-23-21(17-22)10-8-14-28(23)2/h4-5,9,11-13,17,24H,3,6-8,10,14-16,18-19H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNANFOAODNPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.